molecular formula C16H16N2O3 B11975696 Ethyl 2-[(phenylcarbamoyl)amino]benzoate

Ethyl 2-[(phenylcarbamoyl)amino]benzoate

Cat. No.: B11975696
M. Wt: 284.31 g/mol
InChI Key: XVUSWEPUNIGJKB-UHFFFAOYSA-N
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Description

Ethyl 2-[(phenylcarbamoyl)amino]benzoate is a substituted benzoate derivative featuring a phenylcarbamoyl amino group at the 2-position of the benzene ring. This compound is synthesized via sequential reactions starting from ethyl 2-aminobenzoate. For instance, thiophosgene reacts with ethyl 2-aminobenzoate to form an isothiocyanate intermediate, which subsequently undergoes addition with hydrazine derivatives to yield the final product . Its molecular structure includes an ethyl ester group, a benzoate backbone, and a phenylcarbamoyl substituent, contributing to its physicochemical and biological properties.

Properties

Molecular Formula

C16H16N2O3

Molecular Weight

284.31 g/mol

IUPAC Name

ethyl 2-(phenylcarbamoylamino)benzoate

InChI

InChI=1S/C16H16N2O3/c1-2-21-15(19)13-10-6-7-11-14(13)18-16(20)17-12-8-4-3-5-9-12/h3-11H,2H2,1H3,(H2,17,18,20)

InChI Key

XVUSWEPUNIGJKB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)NC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(phenylcarbamoyl)amino]benzoate typically involves the condensation of ethyl 2-aminobenzoate with phenyl isocyanate. The reaction is carried out under mild conditions, often in the presence of a catalyst such as a Lewis acid. The reaction can be represented as follows:

C9H9NO2+C7H5NOC16H16N2O3\text{C}_9\text{H}_9\text{NO}_2 + \text{C}_7\text{H}_5\text{NO} \rightarrow \text{C}_{16}\text{H}_{16}\text{N}_2\text{O}_3 C9​H9​NO2​+C7​H5​NO→C16​H16​N2​O3​

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow synthesis techniques to optimize yield and efficiency. The use of advanced catalysts and optimized reaction conditions ensures high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(phenylcarbamoyl)amino]benzoate undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Reduction: The compound can be reduced using reagents such as lithium aluminum hydride to form the corresponding amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Nitrating agents (e.g., nitric acid) or halogenating agents (e.g., bromine).

Major Products Formed

    Hydrolysis: Benzoic acid and ethanol.

    Reduction: Ethyl 2-aminobenzoate.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 2-[(phenylcarbamoyl)amino]benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of ethyl 2-[(phenylcarbamoyl)amino]benzoate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Features of Ethyl 2-[(Phenylcarbamoyl)Amino]Benzoate and Analogs

Compound Name Substituents/Modifications Key Functional Groups Reference
This compound Phenylcarbamoyl group at 2-position Carbamoyl, ethyl ester
SABA1 (Ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate) Sulfonamide linker, chloro substitution Sulfonamide, chloro, ethyl ester
Ethyl 2-((2,6-dichloro-4-(cyanomethyl)phenyl)amino)benzoate Dichloro, cyanomethyl substitution Chloro, cyanomethyl, ethyl ester
Ethyl 2-{[benzyl(2-phenylethyl)carbamothioyl]amino}benzoate Benzyl-phenylethyl carbamothioyl group Carbamothioyl (C=S), ethyl ester
Ethyl 4-[[2-(4-bromophenyl)acetyl]amino]benzoate Bromophenyl acetyl substitution Bromine, acetyl, ethyl ester

Key Observations :

  • Sulfonamide vs. Carbamoyl : SABA1 replaces the carbamoyl group with a sulfonamide linker, enhancing polarity and antimicrobial potency (MIC: 0.45–0.9 mM against E. coli) .
  • Halogen Substitution : Dichloro and bromophenyl analogs (e.g., ) introduce steric and electronic effects, influencing crystal packing and reactivity.
  • Thiocarbonyl vs. Carbonyl : The carbamothioyl group in increases lipophilicity (logP = 5.9968) compared to oxygen-based carbamoyl derivatives.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Molecular Weight logP Hydrogen Bond Donors/Acceptors Solubility (logSw) Reference
This compound ~300 (estimated) ~3.5* 1 donor, 3 acceptors Not reported
Ethyl 2-{[benzyl(2-phenylethyl)carbamothioyl]amino}benzoate 418.56 5.9968 1 donor, 5 acceptors -5.4895
Ethyl 4-(dimethylamino)benzoate 193.24 ~1.5 1 donor, 3 acceptors Higher aqueous

Key Observations :

  • Lipophilicity : Carbamothioyl derivatives () exhibit significantly higher logP values (5.9968) due to sulfur’s hydrophobic nature.
  • Solubility: Ethyl 4-(dimethylamino)benzoate () shows superior aqueous solubility compared to phenylcarbamoyl analogs, attributed to its polar dimethylamino group.

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